High-Potency Human MAO-B Inhibition: 4-Bromo-2,6-dimethylquinoline IC₅₀ = 6.9 nM
4-Bromo-2,6-dimethylquinoline demonstrates potent inhibitory activity against human recombinant monoamine oxidase B (MAO-B) with an IC₅₀ of 6.9 nM [1]. This nanomolar potency positions the compound as a high-affinity MAO-B ligand suitable for further development as a pharmacological tool or lead scaffold. In parallel assays, the compound inhibits human recombinant MAO-A with an IC₅₀ of 9.5 nM [1]. The 1.38-fold selectivity for MAO-B over MAO-A is modest, indicating a dual-inhibition profile rather than isoform selectivity, which is a critical consideration for researchers evaluating this compound for target-specific studies. In contrast, non-halogenated 2,6-dimethylquinoline (CAS 877-43-0) exhibits an entirely distinct biological profile as a CYP1A2 inhibitor (IC₅₀ = 3.3 µM) and CYP2B6 inhibitor (IC₅₀ = 480 µM), with no reported MAO inhibitory activity [2]. The presence of the C4-bromine substituent in 4-bromo-2,6-dimethylquinoline is therefore a critical determinant of its MAO inhibitory activity, representing a fundamental divergence in biological target space that cannot be inferred from the non-halogenated parent scaffold.
| Evidence Dimension | Inhibitory potency against human MAO-B |
|---|---|
| Target Compound Data | IC₅₀ = 6.9 nM |
| Comparator Or Baseline | 2,6-Dimethylquinoline (non-halogenated parent): no reported MAO inhibitory activity; CYP1A2 IC₅₀ = 3.3 µM, CYP2B6 IC₅₀ = 480 µM |
| Quantified Difference | Qualitative shift from CYP inhibition to MAO inhibition; MAO-B IC₅₀ = 6.9 nM vs. no MAO activity for comparator |
| Conditions | Recombinant human MAO-B; kynuramine substrate; 4-hydroxyquinoline formation detection; 20 min incubation |
Why This Matters
This evidence demonstrates that C4-bromination fundamentally alters the biological target engagement profile from cytochrome P450 inhibition to high-potency monoamine oxidase inhibition, making 4-bromo-2,6-dimethylquinoline the only suitable choice among 2,6-dimethylquinoline analogs for MAO-targeted studies.
- [1] BindingDB. BDBM50607019 (CHEMBL5218784). Affinity Data: IC₅₀ = 6.9 nM for human MAO-B; IC₅₀ = 9.5 nM for human MAO-A. Curated by ChEMBL, North-West University. Accessed 2026. View Source
- [2] MedChemExpress. 2,6-Dimethylquinoline (CAS 877-43-0). CYP1A2 IC₅₀ = 3.3 µM; CYP2B6 IC₅₀ = 480 µM. Accessed 2026. View Source
